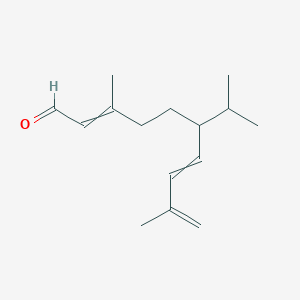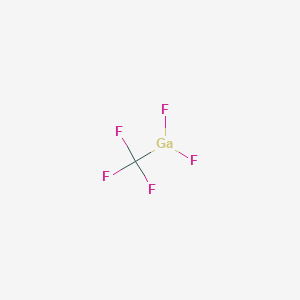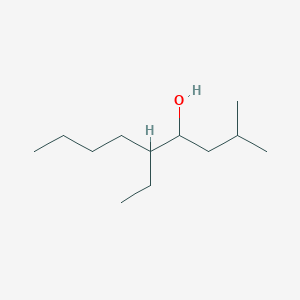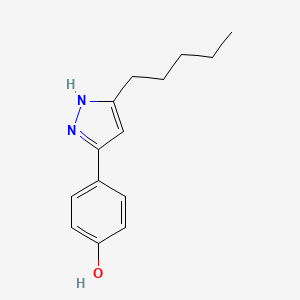
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by functional group modifications to achieve the desired structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like distillation or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry due to its fruity odor and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dimethyl-10-(1-methylethyl)-1-oxaspiro[4.5]deca-3,6-diene
- 2,9-Dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene
- 4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
847043-84-9 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
3,9-dimethyl-6-propan-2-yldeca-2,7,9-trienal |
InChI |
InChI=1S/C15H24O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,8,10-11,13,15H,1,7,9H2,2-5H3 |
InChI-Schlüssel |
LDDQLEVDKNBZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(=CC=O)C)C=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)




![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)



![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)


